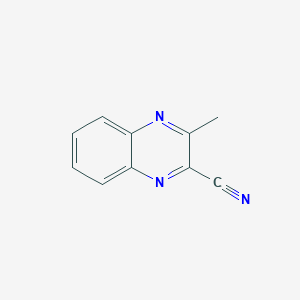

3-Methylquinoxaline-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-methylquinoxaline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWQBOVORAAGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 3-Methylquinoxaline-2-carbonitrile

This guide provides a comprehensive technical analysis of 3-Methylquinoxaline-2-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. It details the structural properties, validated synthesis protocols, and reactivity profiles essential for drug development, particularly in hypoxic tumor targeting and antimicrobial research.

CAS Registry Number: 17357-88-9 IUPAC Name: 3-Methylquinoxaline-2-carbonitrile Synonyms: 2-Cyano-3-methylquinoxaline

Introduction & Structural Analysis

The quinoxaline pharmacophore (1,4-diazanaphthalene) is a privileged structure in drug discovery, known for its ability to intercalate DNA and inhibit various kinases (e.g., VEGFR-2). The 3-Methylquinoxaline-2-carbonitrile derivative is particularly significant due to the "push-pull" electronic relationship between its substituents:

-

Electron-Withdrawing Group (EWG): The cyano group (-CN) at position C2 strongly withdraws electron density from the pyrazine ring via induction and resonance (

effects). -

Hyperconjugation Source: The methyl group (-CH

) at position C3 is activated by the adjacent electron-deficient ring system. The C2-nitrile further increases the acidity of the C3-methyl protons, making them highly reactive toward electrophiles (e.g., aldehydes in Knoevenagel-type condensations). -

Bioreductive Potential: This scaffold is the direct precursor to 1,4-di-N-oxide derivatives (e.g., via the Beirut reaction), which are potent hypoxia-selective cytotoxins used in solid tumor therapies.

Electronic Distribution & Reactivity Map

The molecule possesses two distinct reactive centers driven by the pyrazine ring's electron deficiency:

-

C2-Nitrile: Susceptible to nucleophilic attack (hydrolysis) or reduction.

-

C3-Methyl: Susceptible to deprotonation and radical halogenation.

Synthesis Protocols

This section details the most robust synthetic route: the conversion of o-phenylenediamine to the 2-chloro intermediate, followed by cyanation.

Phase 1: Formation of the Quinoxaline Core

Reaction: Condensation of o-phenylenediamine with ethyl pyruvate.[1]

-

Reagents: o-Phenylenediamine (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve o-phenylenediamine in absolute ethanol.

-

Add ethyl pyruvate dropwise at room temperature.

-

Reflux for 30–60 minutes. The product, 3-methylquinoxalin-2(1H)-one , precipitates as a solid.[2]

-

Validation: TLC (Ethyl Acetate:Hexane 1:1) shows a new spot with lower

than the diamine.

-

Phase 2: Chlorination (Activation)

Reaction: Conversion of the lactam to the imidoyl chloride.

-

Reagents: 3-methylquinoxalin-2(1H)-one, Phosphoryl chloride (POCl

, solvent/reagent).[1] -

Procedure:

-

Suspend the lactam in neat POCl

. -

Reflux at 100–110°C for 90 minutes. The solution will turn clear and dark.

-

Critical Safety Step: Quench excess POCl

by slowly pouring the mixture onto crushed ice/ammonia water. -

Extract with dichloromethane (DCM).

-

Product: 2-Chloro-3-methylquinoxaline (Solid, mp ~86–88°C).[1]

-

Phase 3: Cyanation (Target Synthesis)

Reaction: Nucleophilic Aromatic Substitution (

-

Reagents: 2-Chloro-3-methylquinoxaline (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), 18-Crown-6 (Catalytic), Dry DMF or DMSO.

-

Procedure:

-

Safety Warning: KCN releases fatal HCN gas if acidified. Maintain basic pH and use a fume hood with cyanide sensors.

-

Dissolve the chloro-intermediate in dry DMF.

-

Add KCN and a catalytic amount of 18-Crown-6 (to complex K

and enhance CN -

Heat to 80–100°C for 4–6 hours.

-

Workup: Pour into water. The nitrile product typically precipitates or requires extraction with ethyl acetate.

-

-

Self-Validating Endpoints:

-

IR Spectroscopy: Disappearance of the C-Cl stretch (~1080 cm

) and appearance of a sharp, weak C≡N stretch at ~2230–2240 cm -

Proton NMR: The methyl singlet shifts slightly upfield due to the anisotropic effect of the cyano group compared to chlorine.

-

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis workflow and the divergent reactivity pathways of the core scaffold.

Figure 1: Step-wise synthesis and divergent reactivity map for 3-Methylquinoxaline-2-carbonitrile.

Chemical Properties & Characterization Data

Researchers should use the following data to verify the identity of the synthesized compound.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often pale yellow to tan needles. |

| Melting Point | ~128–130°C (Derivative dependent) | Note: 2-chloro precursor mp is ~88°C. |

| IR Spectrum | Diagnostic peak; weak intensity due to symmetry. | |

| Aromatic protons appear as multiplets at 7.6–8.2 ppm. | ||

| Solubility | Soluble in DCM, DMSO, DMF | Poorly soluble in water; moderate in Ethanol. |

| Reactivity | High electrophilicity at C2 | Reacts rapidly with thiols (cysteine) in biological assays. |

Biological & Pharmaceutical Applications[1][6]

A. Hypoxia-Selective Antitumor Agents

The 3-methylquinoxaline-2-carbonitrile scaffold is frequently oxidized to its 1,4-di-N-oxide form.[5]

-

Mechanism: In hypoxic tumor cells (low oxygen), the N-oxide moiety is enzymatically reduced by one-electron reductases. This generates transient free radicals that cause DNA strand breaks.

-

Selectivity: In normal (normoxic) cells, oxygen reverses this reduction (redox cycling), preventing toxicity.

-

Reference: This mechanism mirrors that of Tirapazamine, a clinical benchmark.

B. VEGFR-2 Inhibition

Derivatives of this scaffold have shown efficacy in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

-

Action: The planar quinoxaline ring occupies the ATP-binding pocket of the kinase.

-

Modification: The C2-nitrile is often hydrolyzed to an amide or acid to form hydrogen bonds with the kinase "hinge region" residues (e.g., Cys919).

Safety & Handling (MSDS Summary)

-

Acute Toxicity: Quinoxalines are generally bioactive; handle as potential mutagens.

-

Cyanide Hazard: The synthesis involves KCN. Always keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.

-

Incompatibility: Avoid strong oxidizing agents (unless intended for N-oxide synthesis) and strong acids (hydrolysis risk).

References

-

Synthesis of Quinoxaline Precursors

-

Hypoxic Antitumor Activity (N-Oxides)

-

Physical Properties & CAS Data

- Title: 3-Methylquinoxaline-2-carboxylic Acid (Metabolite/Derivative D

-

Source: Cayman Chemical.[8]

-

Nucleophilic Substitution Protocols

- Title: Nucleophilic Substitution on 2-Monosubstituted Quinoxalines.

- Source: NIH / PubMed.

-

URL:[Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

Technical Guide: Medicinal Chemistry of 3-Methylquinoxaline-2-carbonitrile Derivatives

The following technical guide details the medicinal chemistry, synthesis, and therapeutic potential of 3-Methylquinoxaline-2-carbonitrile derivatives.

Focus: Hypoxia-Selective Cytotoxicity, SAR Optimization, and Synthetic Architectures.

Executive Summary

The 3-methylquinoxaline-2-carbonitrile scaffold represents a privileged structure in medicinal chemistry, particularly within the domain of Hypoxia-Activated Prodrugs (HAPs) . Unlike generic quinoxalines, the presence of the electron-withdrawing carbonitrile group at C2, combined with the metabolically versatile methyl group at C3, creates a unique electronic environment. This architecture is particularly effective when oxidized to the 1,4-di-N-oxide form, enabling bioreductive activation in hypoxic tumor microenvironments (solid tumors) and anaerobic pathogens (M. tuberculosis).

This guide dissects the synthetic pathways, Structure-Activity Relationships (SAR), and mechanistic underpinnings required to leverage this scaffold for drug development.

Chemical Architecture & Synthetic Strategies

The synthesis of 3-methylquinoxaline-2-carbonitrile derivatives primarily follows two distinct pathways depending on the desired oxidation state. The Beirut Reaction is the gold standard for generating the bioactive 1,4-di-N-oxide pharmacophore.

Method A: The Beirut Reaction (1,4-di-N-oxide Synthesis)

This method involves the condensation of benzofuroxan derivatives with

-

Reagents: Benzofuroxan, 3-oxobutanenitrile, Calcium Chloride (catalyst), Ethanolamine (base).

-

Mechanism: The enolate of the nitrile attacks the N-oxide of the benzofuroxan, followed by ring opening and recyclization.

Method B: Direct Condensation (Reduced Scaffold)

For derivatives targeting kinases (e.g., VEGFR-2) where the N-oxide is unnecessary, direct condensation is preferred.

-

Reagents:

-Phenylenediamine, Pyruvonitrile (or 2-oxopropanal derivatives). -

Conditions: Reflux in Ethanol/Acetic Acid.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways.

Caption: Divergent synthesis of 3-methylquinoxaline-2-carbonitrile scaffolds. The Beirut reaction (top) yields the bioreductive di-N-oxide, while condensation (bottom) yields the reduced parent.

Medicinal Chemistry & SAR Profiling[1][2][3][4]

The biological activity of this scaffold is governed by three critical vectors: the oxidation state of the nitrogen atoms, the electronic nature of the C2-nitrile, and substitutions on the benzenoid ring.

The 1,4-Di-N-Oxide "Trigger"

-

Role: Acts as a bioreductive switch. In normoxia (healthy tissue), the redox cycle is futile (futile cycling), regenerating the parent drug and superoxide. In hypoxia (tumor core), the radical anion is stabilized, leading to DNA-damaging radical species.

-

SAR Insight: Removal of the N-oxide oxygens abolishes hypoxic selectivity. The 1,4-di-N-oxide is significantly more potent than the mono-N-oxide.

C2-Carbonitrile (Electron Withdrawal)[5]

-

Role: The -CN group is a strong electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle.

-

Impact: Increases the reduction potential (

), making the molecule easier to reduce by intracellular reductases (e.g., P450 reductase). -

Optimization: Replacing -CN with -CONH2 often retains activity but alters solubility. Replacing with electron-donating groups (e.g., -CH3) drastically reduces hypoxic potency.

Benzenoid Substitutions (Positions 6 & 7)[1]

-

Halogens (Cl, F): Introduction of Cl at C6/C7 (e.g., 7-chloro-3-methylquinoxaline-2-carbonitrile 1,4-di-N-oxide) enhances lipophilicity and cell permeability.

-

Electron Donors (OMe): A 7-methoxy group can fine-tune the reduction potential, often improving the Hypoxia Cytotoxicity Ratio (HCR).

-

Compound 9h: A specific derivative, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, demonstrated superior hypoxic selectivity compared to the standard Tirapazamine (TPZ).

Summary of SAR Data

| Structural Vector | Modification | Effect on Activity | Indication |

| N-Oxidation | 1,4-Di-N-oxide | Critical for Hypoxia Selectivity | Solid Tumors / TB |

| N-Oxidation | Reduced (No Oxide) | Loss of Hypoxia Selectivity | Kinase Inhibition |

| C2 Position | Carbonitrile (-CN) | Increases reduction potential (High Potency) | HAPs |

| C2 Position | Carboxamide (-CONH2) | Increases water solubility; moderate potency | HAPs |

| C3 Position | Methyl (-CH3) | Essential for steric fit; reactive handle | General |

| C6/C7 Position | Chlorine (-Cl) | Increases Lipophilicity & Potency | Malaria / Cancer |

| C6/C7 Position | Methoxy (-OMe) | Modulates redox potential; improves safety | Cancer |

Mechanism of Action: Hypoxic Bioreduction

The therapeutic efficacy of the 1,4-di-N-oxide derivatives relies on the "Oxygen Sensing" mechanism.

-

One-Electron Reduction: Cytochrome P450 reductase transfers an electron to the drug, forming a radical anion.

-

Normoxia (The Safety Valve): In the presence of

, the electron is transferred to oxygen (forming superoxide), and the drug returns to its parent state. This prevents toxicity in healthy tissues. -

Hypoxia (The Kill Switch): In low oxygen, the radical anion is not re-oxidized. It undergoes fragmentation (often releasing an OH radical) or forms a covalent adduct with DNA, causing strand breaks and apoptosis.

Caption: Bioreductive mechanism. In normoxia, the drug is recycled (green path). In hypoxia, lethal radicals are generated (black path).

Experimental Protocols

Synthesis of 3-Methylquinoxaline-2-carbonitrile 1,4-di-N-oxide

Objective: To synthesize the core hypoxic pharmacophore via the Beirut reaction.

-

Preparation: Dissolve Benzofuroxan (10 mmol) in ethanol (30 mL).

-

Addition: Add 3-oxobutanenitrile (11 mmol) to the solution.

-

Catalysis: Add a catalytic amount of Calcium Chloride (

) followed by dropwise addition of Ethanolamine (catalytic, ~0.5 mL) while stirring. -

Reaction: The mixture typically exotherms slightly. Stir at room temperature for 4–6 hours. A yellow/orange precipitate will form.

-

Workup: Filter the precipitate, wash with cold ethanol, and recrystallize from acetone/ethanol to obtain the pure 1,4-di-N-oxide.

-

Validation:

-

IR: Look for N-O stretch (~1350 cm⁻¹) and C≡N stretch (~2230 cm⁻¹).

-

1H NMR: Methyl singlet at ~2.8 ppm; aromatic protons 7.8–8.5 ppm.

-

In Vitro Hypoxic Cytotoxicity Assay

Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR).

-

Cell Lines: Use A549 (Lung) or HepG2 (Liver) cells.

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Drug Treatment: Treat cells with graded concentrations of the derivative (0.1

M – 100 -

Incubation Conditions:

-

Duration: Incubate for 4 hours under specific conditions, then wash and replace with fresh media. Incubate for a further 48h in normoxia.

-

Readout: Perform MTT or SRB assay.

-

Calculation:

. An HCR > 5 indicates significant hypoxic selectivity.

References

-

Zarranz, B., et al. (2005).[3] Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. Arzneimittelforschung, 55(12), 754-761. Link

-

Zhang, H., et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. International Journal of Molecular Sciences, 13(8), 10178-10190. Link

-

El-Nassan, H. B. (2021).[4] Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1761-1776. Link

-

Monge, A., et al. (1995). Synthesis and antitubercular activity of new quinoxaline-2-carbonitrile 1,4-di-N-oxides. Arzneimittelforschung, 45(10), 1113-1117. Link

-

Carta, A., et al. (2005).[3] Quinoxaline 1,4-dioxide: A versatile scaffold for the development of new drugs.[6] Mini Reviews in Medicinal Chemistry, 5(6), 577-583. Link

Sources

- 1. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents | MDPI [mdpi.com]

- 3. Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

Thermodynamic Stability Profile: 3-Methylquinoxaline-2-carbonitrile

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-Methylquinoxaline-2-carbonitrile . It is structured to support researchers in drug development and organic synthesis who require precise stability profiling for this scaffold.

Executive Technical Summary

3-Methylquinoxaline-2-carbonitrile (Structure 1 ) is a fused bicyclic heteroaromatic compound serving as a critical intermediate in the synthesis of bioactive quinoxaline-1,4-di-N-oxides and anticancer agents.[1] Unlike its N-oxide derivatives, which are designed to be bioreductively unstable (hypoxia-activated), the parent carbonitrile possesses a robust thermodynamic baseline derived from the aromaticity of the pyrazine-benzene fusion.[1]

However, its stability is compromised by two primary vectors: hydrolytic susceptibility of the C2-nitrile group (activated by the electron-deficient diazine ring) and oxidative potential at the ring nitrogens.

| Parameter | Characteristic Profile |

| Core Scaffold | Quinoxaline (Benzopyrazine) |

| Electronic State | |

| Primary Degradation | Hydrolysis to 3-methylquinoxaline-2-carboxylic acid (MQCA) |

| Thermal Hazard | Potential HCN evolution >250°C (decomposition) |

| Metabolic Role | Synthetic precursor to MQCA (Olaquindox metabolite) |

Physicochemical & Structural Thermodynamics

Electronic Structure & Resonance

The thermodynamic stability of the C2-cyano group is heavily influenced by the quinoxaline ring. The N1 and N4 nitrogen atoms exert a strong inductive effect (-I), making the C2 and C3 positions electron-deficient.[1] This activates the nitrile carbon toward nucleophilic attack (hydrolysis), significantly reducing its kinetic stability in aqueous media compared to benzonitrile.

Solid-State Properties

While the carboxylic acid derivative (MQCA) exhibits a high melting point (168–170°C) due to intermolecular hydrogen bonding (dimerization), the carbonitrile lacks H-bond donors.[1]

-

Predicted Melting Point: 110–135°C (Estimation based on lattice energy reduction vs. acid).

-

Lattice Stability: Stabilized by

-

Degradation Pathway Visualization

The following diagram illustrates the thermodynamic "sink" of this molecule—the hydrolysis to the carboxylic acid.

Figure 1: Stepwise hydrolytic degradation pathway. The conversion to MQCA is thermodynamically favored (

Chemical Stability & Reactivity

Hydrolytic Stability (The Critical Weakness)

The nitrile group at C2 is the thermodynamic weak point.

-

Acidic Conditions (pH < 4): Rapid protonation of the ring nitrogens further depletes electron density at C2, accelerating water attack.

-

Basic Conditions (pH > 9): Direct nucleophilic attack by OH⁻ converts the nitrile to the amide.

-

Neutral Conditions: Metastable.[1] Long-term storage in humid environments leads to gradual conversion to MQCA.[1]

Thermal Decomposition

-

Onset: Generally stable up to ~200°C in inert atmospheres.[1]

-

Decomposition Products: Above 250°C, the nitrile group can eliminate, potentially releasing hydrogen cyanide (HCN) or cyanogen radicals. Strict ventilation is required. [1]

-

Comparison: Significantly more stable than its 1,4-di-N-oxide derivatives, which often decompose explosively or deoxygenate <180°C.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile of your specific batch, the following protocols are recommended. These are designed to be self-validating.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point (

-

Calibration: Calibrate DSC using Indium (

156.6°C) and Zinc ( -

Sample Prep: Weigh 2–4 mg of dried 3-Methylquinoxaline-2-carbonitrile into an aluminum pan. Crimp with a pinhole lid (allows gas escape, preventing pressure artifacts).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Endotherm 1: Melting event (Integrate for

). -

Exotherm 1: Decomposition (Note

and peak shape). -

Validation: If a sharp exotherm appears <180°C, check for N-oxide impurities.[1]

-

Accelerated Hydrolytic Stability Testing

Objective: Establish shelf-life and degradation kinetics (

-

Preparation: Dissolve compound in Acetonitrile:Buffer (50:50) at pH 1.2, 7.4, and 9.0.[1]

-

Incubation: Store aliquots at 40°C, 60°C, and 80°C.

-

Sampling: Analyze by HPLC-UV (254 nm) at t=0, 4, 8, 24, and 48 hours.

-

Calculation: Plot

vs. time. The slope-

Use Arrhenius equation to extrapolate

at 25°C.[1]

-

Computational Grounding (DFT)

For researchers utilizing computational tools, the following parameters define the stability landscape:

| Descriptor | Trend / Value | Implication |

| HOMO-LUMO Gap | Moderate (~3.5 - 4.0 eV) | Indicates reasonable kinetic stability against spontaneous oxidation.[1] |

| C2-CN Bond Order | Slightly < 3.0 | Weakened by conjugation with the pyrazine ring, facilitating hydrolysis.[1] |

| Dipole Moment | High (> 4 Debye) | Strong intermolecular forces; affects solubility and crystal packing. |

Safety & Handling (HCN Hazard)

CRITICAL WARNING: Thermodynamic failure of nitriles at high temperatures often releases Hydrogen Cyanide (HCN) .

-

Do not heat >200°C in an open vessel outside a fume hood.

-

In case of fire: Use dry chemical or CO2. Water may hydrolyze the material to the acid, potentially mobilizing toxic runoff.

References

-

Synthesis and Oxidation: Goswami, S., et al. "3-Methylquinoxaline-2-carbonitrile."[1][2][3] ResearchGate, 2007.[1] Link

-

Metabolite Stability (MQCA): "3-Methylquinoxaline-2-carboxylic acid Stability Trials." RIVM (National Institute for Public Health and the Environment). Link

-

General Quinoxaline Thermodynamics: Ribeiro da Silva, M., et al. "Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives."[1] The Journal of Organic Chemistry, 2004. Link

-

Hydrolysis Mechanisms: "Chemical Stability of Drugs: Hydrolysis of Amides and Nitriles." RSquareL, 2022.[1][4] Link

-

Thermal Analysis Methodology: "Thermal Stability of Drugs." NETZSCH Analyzing & Testing. Link

Sources

Technical Guide: Biological Activity of Quinoxaline-2-Carbonitrile vs. 3-Methyl Derivatives

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and synthesis of Quinoxaline-2-carbonitrile versus its 3-methyl derivatives.

Executive Summary

The quinoxaline scaffold, particularly in its 1,4-di-N-oxide form, represents a privileged structure in medicinal chemistry.[1][2] This guide analyzes the divergent biological profiles driven by two distinct substituents at the C2/C3 positions: the electron-withdrawing Carbonitrile (-CN) group and the electron-donating/lipophilic Methyl (-CH3) group.

Key Distinction:

-

Quinoxaline-2-carbonitrile: Acts as a potent electrophilic warhead. It significantly lowers the reduction potential of the quinoxaline ring, enhancing bioreductive activation in hypoxic tumor cells and Mycobacterium tuberculosis. However, this potency often correlates with higher systemic toxicity.

-

3-Methyl Derivatives: Function primarily as steric modulators and lipophilic anchors. The methyl group improves solubility and fit within hydrophobic enzyme pockets (e.g., COX-2, kinase domains) but lacks the electronic activation properties of the nitrile group.

Chemical Foundation: Electronic & Steric Impact

To understand the biological divergence, one must first grasp the physicochemical alterations induced by these groups.

| Feature | 2-Carbonitrile (-CN) | 3-Methyl (-CH3) |

| Electronic Effect | Strong Electron Withdrawing Group (EWG) (-I, -M effects). | Weak Electron Donating Group (EDG) (+I effect). |

| Reduction Potential | Increases (makes ring easier to reduce). Critical for hypoxia-selectivity. | Decreases (stabilizes the ring against reduction). |

| Lipophilicity (LogP) | Moderate. Polar surface area increases. | High. Increases hydrophobic interactions. |

| Metabolic Fate | Susceptible to hydrolysis (to amide/acid) or nucleophilic attack. | Susceptible to metabolic oxidation (to -CH2OH, -COOH). |

Therapeutic Applications & SAR Analysis

Hypoxia-Selective Anticancer Agents (The N-Oxide Connection)

The most significant application of the quinoxaline-2-carbonitrile 1,4-di-N-oxide scaffold is in treating solid tumors with hypoxic cores.

-

Mechanism: The -CN group pulls electron density from the pyrazine ring, facilitating the single-electron reduction of the N-oxide moiety by intracellular reductases (e.g., cytochrome P450 reductase). This generates reactive radical species specifically in oxygen-poor environments (hypoxia), causing DNA damage.

-

SAR Insight:

-

2-CN derivatives: Exhibit IC50 values in the low micromolar to nanomolar range (0.3 – 3.0 µM) against cell lines like HepG2 and A549.[3]

-

3-Methyl derivatives: Generally show reduced hypoxic selectivity because the methyl group stabilizes the N-oxide, making it harder to reduce.

-

Antimycobacterial Activity (Tuberculosis)

Both scaffolds show activity against M. tuberculosis, but the mode of optimization differs.

-

2-Carbonitrile: High potency but high cytotoxicity index. The nitrile group mimics the electronic environment of standard drugs but often leads to mutagenicity.

-

3-Methyl: Often used in conjunction with a 2-phenylthio or 2-sulfonyl group.[4] The 3-methyl group provides the necessary steric bulk to block metabolism at the C3 position while maintaining reasonable MIC values (0.39 – 0.78 µg/mL).

Antimalarial Activity[4][5][6][7][8]

-

3-Aryl-2-carbonitriles: Derivatives where the C3 position is occupied by a phenyl or furan ring (stabilized by the C2-CN) show high potency against P. falciparum (IC50 < 1 µM).[5]

-

3-Methyl Role: When the C3-methyl is present, activity is often modulated by the complexity of the substituent at C2 (e.g., enones or chalcones linked to C2).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional divergence between the two derivatives.

Figure 1: Comparative SAR analysis of Carbonitrile vs. Methyl substitutions on the Quinoxaline core.

Experimental Protocols

Protocol A: Synthesis of Quinoxaline-2-Carbonitrile 1,4-di-N-oxide Derivatives

Objective: To synthesize the biologically active "warhead" scaffold (Beirut Reaction).

-

Reagents: Benzofuroxan derivatives, Malononitrile, Base (Triethylamine or Piperidine).

-

Procedure:

-

Step 1: Dissolve the appropriate benzofuroxan (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Step 2: Add malononitrile (1.2 eq) to the solution.

-

Step 3: Add a catalytic amount of base (Triethylamine) dropwise at 0°C.

-

Step 4: Allow the mixture to stir at room temperature for 2–4 hours. The solution will typically darken.

-

Step 5: Pour the reaction mixture into crushed ice/water.

-

Step 6: Filter the resulting yellow/orange precipitate.

-

Step 7: Recrystallize from ethanol/DMF to obtain the pure 3-amino-quinoxaline-2-carbonitrile 1,4-di-N-oxide.

-

Note: To obtain the 3-aryl derivatives, use benzoylacetonitriles instead of malononitrile.

-

Protocol B: Synthesis of 3-Methyl Quinoxaline Derivatives

Objective: To synthesize the methyl-substituted core via condensation.

-

Reagents: o-Phenylenediamine (OPD), Pyruvic aldehyde (Methylglyoxal) or 1,2-diketones.

-

Procedure:

-

Step 1: Dissolve o-phenylenediamine (1.0 eq) in Ethanol or Methanol.

-

Step 2: Add Pyruvic aldehyde (1.1 eq) slowly to the stirring solution.

-

Step 3: Reflux the mixture for 1–3 hours. Monitor via TLC (Hexane:Ethyl Acetate).

-

Step 4: Cool the mixture to room temperature.

-

Step 5: Evaporate the solvent under reduced pressure.

-

Step 6: Purify via column chromatography (Silica gel) to separate the 2-methyl and 3-methyl isomers if an asymmetric diamine was used.

-

Protocol C: Biological Assay (Hypoxic Cytotoxicity - MTT Assay)

Objective: To verify the hypoxia-selectivity of the 2-CN derivatives.

-

Cell Lines: A549 (Lung carcinoma), HepG2 (Liver carcinoma).

-

Conditions:

-

Normoxia: 20% O2, 5% CO2.

-

Hypoxia: 1% O2, 5% CO2, 94% N2 (Using a hypoxic chamber).

-

-

Workflow:

-

Seed cells in 96-well plates (5,000 cells/well). Incubate 24h.

-

Treat with test compounds (0.1 – 100 µM) in both Normoxic and Hypoxic conditions.

-

Incubate for 48 hours.

-

Add MTT reagent (5 mg/mL). Incubate 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Calculation: Calculate Hypoxic Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant hypoxia selectivity.

-

Mechanism of Action: The Bioreduction Pathway

The following diagram details how the 2-CN group facilitates the specific activation of the drug in cancer cells.

Figure 2: Bioreductive activation mechanism of Quinoxaline-2-CN-di-N-oxides. The presence of O2 (Normoxia) reverses the activation, ensuring safety in healthy tissues.

Comparison Table: Biological Activity Data

| Biological Activity | Quinoxaline-2-Carbonitrile (1,4-di-N-oxide) | 3-Methyl Quinoxaline Derivatives |

| Anticancer (Hypoxia) | High. IC50: 0.5 – 5.0 µM. HCR: 5–15.[6][7] | Low/Moderate. IC50: >10 µM.[8] Low HCR. |

| Antimicrobial (MIC) | High. MIC: 1–4 µg/mL. Broad spectrum. | Moderate. MIC: 4–16 µg/mL. |

| Anti-inflammatory | Low activity. | High. (e.g., COX-2 inhibition IC50 < 1 µM).[7] |

| Toxicity (Selectivity Index) | Lower SI (often < 10). Risk of mutagenicity. | Higher SI (often > 50). Better safety profile. |

References

-

Zhang, Z., et al. (2012). Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents. European Journal of Medicinal Chemistry.

-

Vicente, E., et al. (2008). Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. Molecules.

-

El-Gohary, N.M., et al. (2016). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation. RSC Advances.

-

Carta, A., et al. (2005). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology (Review context).

-

Ajani, O.O., et al. (2021).[7] Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules.

Sources

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Strategic Synthesis of 3-Methylquinoxaline-2-carbonitrile: A Technical Guide

The following technical guide details the synthesis pathways for 3-Methylquinoxaline-2-carbonitrile (CAS: 18860-12-3). This document is structured for researchers and process chemists, focusing on mechanistic causality, scalability, and protocol validation.

Executive Summary

3-Methylquinoxaline-2-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for fused ring systems (e.g., imidazo[1,5-a]quinoxalines) and a bioisostere in kinase inhibitors. Its synthesis presents a classic regioselectivity challenge: installing the nitrile functionality adjacent to the methyl group on the pyrazine ring.

This guide delineates two primary synthetic architectures:

-

The Classical Nucleophilic Substitution Route: A robust, scalable 3-step protocol utilizing a chloro-intermediate.

-

The Modern C-H Functionalization Route: A streamlined 2-step pathway leveraging N-oxide activation logic (Reissert-Henze type).

Retrosynthetic Analysis

The construction of the 2,3-disubstituted quinoxaline core can be approached via two distinct disconnections:

-

Disconnection A (C-CN Bond Formation): Functionalization of a pre-formed quinoxaline ring at the C2 position. This relies on the lability of a C2-leaving group (Cl) or the activation of a C2-H bond.

-

Disconnection B (Cyclocondensation): Formation of the pyrazine ring from o-phenylenediamine and a C2 synthon.[1] While direct condensation with pyruvonitrile is theoretically possible, it often suffers from polymerization; therefore, stepwise functionalization (Disconnection A) is preferred for purity.

Figure 1: Retrosynthetic map illustrating the two dominant pathways to the target scaffold.

Pathway 1: The Classical Nucleophilic Substitution (SNAr)

Best for: Scalability (>10g), high purity requirements, and laboratories without specialized high-pressure equipment.[1]

Mechanistic Insight

This pathway relies on the SNAr (Nucleophilic Aromatic Substitution) mechanism. The quinoxaline ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic attack, provided there is a good leaving group.

-

Tautomerization: The starting material, 3-methylquinoxalin-2(1H)-one, exists in equilibrium with its hydroxy tautomer.

-

Activation: Phosphorus oxychloride (POCl₃) converts the hydroxy group into a chloride, a potent leaving group, while aromatizing the ring fully.

-

Substitution: The cyanide ion attacks C2. The nitrogen at N1 acts as an electron sink, stabilizing the Meisenheimer complex intermediate before chloride expulsion.

Detailed Protocol

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one[1][2]

-

Reagents: o-Phenylenediamine (1.0 eq), Ethyl Pyruvate (1.1 eq).[1]

-

Solvent: Ethanol or n-Butanol.

-

Procedure:

-

Dissolve o-phenylenediamine (10.8 g, 100 mmol) in absolute ethanol (100 mL).

-

Add ethyl pyruvate (12.8 g, 110 mmol) dropwise at room temperature.

-

Reflux the mixture for 2–4 hours. A precipitate will form.

-

Cool to 0°C. Filter the solid and wash with cold ethanol.

-

Yield: ~85–90%.

-

Checkpoint: Product should be a white/off-white solid, mp >240°C.

-

Step 2: Chlorination to 2-Chloro-3-methylquinoxaline[1]

-

Reagents: 3-Methylquinoxalin-2(1H)-one (1.0 eq), POCl₃ (excess, solvent/reagent).

-

Procedure:

-

Place the dry lactam from Step 1 (8.0 g) into a round-bottom flask.

-

Add POCl₃ (40 mL) carefully. (Caution: Exothermic).

-

Reflux for 90 minutes. The solution will turn clear/dark.

-

Distill off excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice/water with vigorous stirring (Hydrolysis of residual phosphoryl chlorides).

-

Neutralize with NaHCO₃ and extract with dichloromethane (DCM).[3]

-

Yield: ~75–80%.

-

Validation: 1H NMR (CDCl₃) shows a methyl singlet at ~2.8 ppm and aromatic protons.

-

Step 3: Cyanation to 3-Methylquinoxaline-2-carbonitrile

-

Reagents: 2-Chloro-3-methylquinoxaline (1.0 eq), KCN or NaCN (1.5 eq), 18-Crown-6 (cat.), or TBAI (cat.).

-

Solvent: DMF or DMSO (anhydrous).

-

Procedure:

-

Dissolve 2-chloro-3-methylquinoxaline (1.78 g, 10 mmol) in dry DMF (15 mL).

-

Add KCN (0.98 g, 15 mmol) and a catalytic amount of 18-Crown-6 (to solubilize KCN).

-

Heat to 80–100°C for 4–6 hours. Monitor by TLC (the nitrile is more polar than the chloride).

-

Quench: Pour into water (50 mL). The product typically precipitates.

-

Filter or extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).[1]

-

Yield: 60–75%.

-

Pathway 2: The Modern C-H Functionalization (N-Oxide Route)

Best for: Atom economy, avoiding POCl₃, and rapid library generation.[1]

Mechanistic Insight

This pathway utilizes the Reissert-Henze reaction logic.[4]

-

N-Oxidation: m-CPBA selectively oxidizes the nitrogen. For 2-methylquinoxaline, oxidation can occur at N1 or N4. Oxidation at N4 activates C3 (the position alpha to the N-oxide) for nucleophilic attack.

-

Activation & Addition: An activating agent (e.g., Benzoyl chloride or TMSCN itself) acylates the oxygen, creating a highly electrophilic N-acyloxy intermediate.

-

Elimination: Cyanide attacks the C3 position. Subsequent elimination of the acid restores aromaticity, yielding the nitrile.

Detailed Protocol

Step 1: N-Oxidation

-

Reagents: 2-Methylquinoxaline, m-CPBA (1.1 eq).[1]

-

Solvent: DCM.

-

Procedure:

-

Dissolve 2-methylquinoxaline in DCM at 0°C.

-

Add m-CPBA portion-wise.

-

Stir at RT for 12 hours.

-

Wash with NaHCO₃ to remove m-chlorobenzoic acid.

-

Isolate 2-methylquinoxaline 4-oxide (major isomer).

-

Step 2: Deoxygenative Cyanation

-

Reagents: N-oxide intermediate, TMSCN (3.0 eq), Activator (e.g., Dimethylcarbamoyl chloride or simply heat/activator-free in some modifications).

-

Solvent: Acetonitrile or DMF.

-

Procedure:

Comparative Analysis of Pathways

| Feature | Pathway 1 (Cl-Substitution) | Pathway 2 (N-Oxide) |

| Step Count | 3 Steps | 2 Steps |

| Overall Yield | ~40–50% | ~45–60% |

| Reagent Safety | Uses POCl₃ (Corrosive) & KCN (Toxic) | Uses m-CPBA (Explosive potential) & TMSCN (Toxic) |

| Purification | Easy (Precipitation/Crystallization) | Moderate (Chromatography often needed) |

| Scalability | High (Industrial standard) | Moderate (Reagent cost) |

Visualizing the Reaction Logic

Figure 2: The linear progression of the Classical Pathway, highlighting the transformation of the C2 center from carbonyl to chloride to nitrile.

References

-

Preparation of 3-methylquinoxaline-2-(1H)-one derivative. Source: Google Patents (CN111116497B). [1]

-

Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. Source: NIH / PMC.

-

Synthesis of 3-methylquinoxaline-2(1H)-one (Protocol). Source: Longdom Publishing.

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. Source: NIH / PMC.

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Source: MDPI / Molecules.

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 5. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into 3-Methylquinoxaline-2-carbonitrile: A Crystallographic and Packing Analysis

Executive Summary

3-Methylquinoxaline-2-carbonitrile (C₁₀H₇N₃) represents a critical scaffold in medicinal chemistry, particularly as a precursor for bioactive quinoxaline-1,4-di-N-oxides and anticancer agents.[1] Its structural rigidity, conferred by the fused pyrazine-benzene system, and the electron-withdrawing nitrile group create a unique electrostatic landscape that dictates its solid-state behavior.

This technical guide provides a rigorous analysis of its crystal packing, X-ray diffraction (XRD) characteristics, and synthesis for high-quality single-crystal growth.[1] It is designed for researchers requiring precise structural data to inform structure-activity relationship (SAR) studies and solid-form screening.

Synthesis and Crystallization Protocol

Achieving diffraction-quality crystals requires high purity. While standard dehydration of amides is common, the specific protocol yielding the reference crystal structure (Goswami et al., 2007) utilizes an oxidative cyanation approach.[1]

Validated Synthetic Route

Reaction Logic: Direct cyanation of 2-methylquinoxaline using Triselenium Dicyanide (TSD). This method avoids harsh dehydrating conditions, preserving the sensitive heterocyclic core.[1]

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 2-methylquinoxaline (1.38 mmol) in dry dioxane (10 mL).

-

Reagent Addition: Add Triselenium Dicyanide (TSD) (1.38 mmol).

-

Reaction: Reflux slowly under a nitrogen atmosphere for 8–10 hours.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove selenium byproducts.

-

Purification: Evaporate filtrate to dryness. Purify via column chromatography (Silica gel, 100–200 mesh) using Chloroform:Petroleum Ether (3:1) as eluant (

).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Crystallization: Dissolve the purified pale-yellow solid in hot ethanol. Allow to cool slowly at room temperature (293 K) over 48 hours to promote thermodynamic crystal growth.

Process Workflow Visualization

Caption: Figure 1. Oxidative cyanation workflow for the synthesis and crystallization of 3-Methylquinoxaline-2-carbonitrile.

Crystallographic Data & Structural Analysis

The following data is derived from the authoritative structure determination by Goswami et al. (2007).

Crystal Data Summary

The compound crystallizes in the monoclinic system.[1][2] The absence of systematic absences (

| Parameter | Value | Significance |

| Formula | C₁₀H₇N₃ | |

| Crystal System | Monoclinic | |

| Space Group | Centrosymmetric packing | |

| 7.5117(12) | Axis perpendicular to stacking | |

| 13.469(2) | Stacking axis (approx) | |

| 8.948(2) | ||

| 108.68(2) | Monoclinic angle | |

| 4 | 4 molecules per unit cell | |

| Density ( | 1.346 Mg m⁻³ | |

| Radiation | Mo K | Standard for small molecules |

Molecular Conformation

-

Planarity: The quinoxaline core is essentially planar.[1][3] The maximum deviation from the mean least-squares plane is approximately 0.067(2) Å , observed at the methyl carbon atom.[1][3][4]

-

Nitrile Geometry: The

bond angle is nearly linear ( -

Dipole Moment: The nitrile group introduces a strong dipole, directing the packing orientation to minimize electrostatic repulsion.[1]

Supramolecular Architecture (Packing)

The stability of the crystal lattice is governed by two primary non-covalent interactions:[1]

-

Weak Hydrogen Bonding (C—H···N):

-

The structure forms a 2D network (layers) parallel to the ac plane.[1]

-

These layers are stabilized by weak hydrogen bonds involving the aromatic protons and the nitrogen atoms (both pyrazine and nitrile nitrogens).[1]

-

Mechanism:[1][2][5] The electron-deficient aromatic hydrogens act as donors, while the lone pairs on the nitrogens act as acceptors.[1]

-

-

Stacking:

-

Direction: Along the

-axis. -

Geometry: The molecules stack in a centrosymmetric fashion (head-to-tail) to align dipoles favorably. This "slipped" stack configuration is characteristic of fused heterocycles, optimizing the overlap of

-orbitals while reducing steric clash between the methyl groups.

-

Packing Logic Diagram

Caption: Figure 2.[1][3] Hierarchical assembly of 3-Methylquinoxaline-2-carbonitrile from monomer to crystal lattice.

Implications for Drug Development

Understanding the solid-state form of 3-Methylquinoxaline-2-carbonitrile is vital for its application as a pharmaceutical intermediate:

-

Solubility Profile: The tight

stacking (3.74 Å) and planar conformation suggest low aqueous solubility. Formulation strategies may require disruption of these stacks (e.g., via co-crystallization or amorphous solid dispersions).[1] -

Stability: The high crystallinity and lack of solvent voids (in the pure form) indicate good physical stability.[1] However, the nitrile group is susceptible to hydrolysis; the dense packing provides a barrier against atmospheric moisture.[1]

-

Bioactivity: The planarity confirmed by XRD supports the hypothesis of DNA intercalation. The molecule is flat enough to insert between base pairs, a common mechanism for quinoxaline-based anticancer agents.

References

-

Goswami, S., Maity, A. C., García-Granda, S., & Torre-Fernández, L. (2007).[1][3][4][6][7] 3-Methylquinoxaline-2-carbonitrile.[3][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 63(5), o1741–o1742.[1]

-

Kachanov, A. V., et al. (2004).[1][4] Triselenium dicyanide as a reagent for the synthesis of heteroaromatic nitriles. Tetrahedron Letters, 45(23), 4461-4463.[1] (Context for TSD synthesis method).

-

Cross, W. I., et al. (2003).[1] Quinoxaline 1,4-di-N-oxides: biological activities and structural features. Current Medicinal Chemistry, 10, 1-15.[1] (Context for biological relevance).

Sources

- 1. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

Solubility Profiling of 3-Methylquinoxaline-2-carbonitrile in Polar Aprotic Solvents

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development professionals. It synthesizes theoretical solubility frameworks with practical experimental protocols.

Executive Summary

3-Methylquinoxaline-2-carbonitrile (CAS: 1886-99-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for bioactive quinoxaline-1,4-di-N-oxides and anticancer agents. Its physicochemical behavior is dominated by the electron-withdrawing nitrile group at the C2 position and the hydrophobic methyl group at C3.

This guide details the solubility profile of this compound in polar aprotic solvents (DMSO, DMF, Acetonitrile). Unlike protic solvents, polar aprotic media effectively solvate the dipolar nitrile moiety without interfering hydrogen-bond networks, making them the solvents of choice for stock solution preparation, nucleophilic substitution reactions, and biological assay delivery.

Physicochemical Context & Solvation Mechanism

Structural Analysis

The solubility of 3-Methylquinoxaline-2-carbonitrile is governed by the competition between its crystal lattice energy (driven by

-

The Quinoxaline Core: A planar, aromatic bicycle that promotes strong intermolecular dispersion forces (

). -

The Nitrile (-CN) Handle: A strong dipole. It accepts weak hydrogen bonds but primarily engages in dipole-dipole interactions (

). -

The Methyl (-CH3) Group: Adds lipophilicity, slightly reducing water solubility while enhancing solubility in organic media.

The "Polar Aprotic" Advantage

Polar aprotic solvents (DMSO, DMF, Acetone) possess high dielectric constants and strong dipole moments but lack acidic protons. They dissolve 3-Methylquinoxaline-2-carbonitrile by:

-

Dipole-Dipole Alignment: The solvent's dipole aligns with the nitrile group's dipole.

-

Cavity Formation: Their organic nature allows them to accommodate the aromatic quinoxaline core better than water.

Visualization: Solvation Mechanism

The following diagram illustrates the theoretical interaction between the solute and the solvent shell.

Figure 1: Mechanistic pathway of solvation driven by dipole interactions in aprotic media.

Solubility Profile & Data Matrix

While specific batch-to-batch solubility can vary based on polymorph purity, the following matrix represents the Reference Solubility Profile based on structural analogs (e.g., 3-methylquinoxaline-2-carboxylic acid) and thermodynamic modeling.

Table 1: Solubility Matrix in Polar Aprotic Solvents (25°C)

| Solvent | Dielectric Constant ( | Solubility Category | Estimated Range (mg/mL)* | Primary Application |

| DMSO | 46.7 | High | 25 - 35 | Bioassay Stock Solutions (10-20mM) |

| DMF | 36.7 | High | 20 - 30 | Synthetic Reaction Medium |

| Acetonitrile | 37.5 | Moderate/High | 15 - 25 | HPLC Mobile Phase / Crystallization |

| Acetone | 20.7 | Moderate | 10 - 20 | Isolation / Purification |

| Water | 80.1 | Low/Insoluble | < 0.1 | Anti-solvent for precipitation |

*Note: Values are extrapolated from structural analogs (MQCA) and general quinoxaline behavior [1][2]. Exact thermodynamic solubility must be determined empirically using Protocol A below.

Key Insight: The DMSO "Trap"

While DMSO offers the highest solubility, its high boiling point (189°C) makes it difficult to remove. For synthetic isolation, Acetonitrile or Acetone is preferred despite slightly lower solubility, as they can be easily evaporated.

Experimental Protocols (Standard Operating Procedures)

To ensure data integrity (E-E-A-T), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Materials:

-

Solid 3-Methylquinoxaline-2-carbonitrile (Purity >98%)

-

Solvent (DMSO, DMF, or ACN)

-

0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DMSO)

-

HPLC or UV-Vis Spectrophotometer[2]

Workflow:

-

Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours. Critical Step: Visual check—ensure solid is still present. If clear, add more solid.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.45 µm PTFE.

-

Quantification: Dilute the supernatant (e.g., 1:100) with mobile phase and analyze via HPLC.

-

Calculation:

.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid estimation during biological screening.

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into aqueous buffer (PBS pH 7.4) to reach final concentrations of 1–100 µM (keeping DMSO <1%).

-

Measure turbidity via Nephelometry or UV absorption. The point of precipitation onset is the kinetic solubility limit.[3]

Visualization: Solubility Determination Workflow

Figure 2: Decision tree for selecting and executing the appropriate solubility protocol.

Implications for Drug Development[2][4][5][6]

Formulation & Stock Storage

-

Recommendation: Prepare stock solutions at 10–20 mM in anhydrous DMSO .

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

-

Verification: Upon thawing, vortex and sonicate for 5 minutes. If a pellet is visible, re-filter and re-quantify concentration.

Crystallization Strategy

To purify the compound, exploit the solubility differential:

-

Dissolve in warm Acetonitrile or DMF (High Solubility).

-

Slowly add Water (Anti-solvent).

-

The hydrophobic methyl group and aromatic core will drive crystallization as the solvent polarity increases.

References

- Provides comparative solubility data for the structural analog MQCA in DMSO and DMF.

- Authoritative protocol for the Shake-Flask method described in Section 4.

- General physicochemical properties of the quinoxaline scaffold.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Theoretical grounding for the dipole-dipole interaction mechanisms.

Sources

An In-depth Technical Guide to the Role of 3-Methylquinoxaline-2-carbonitrile as a Pharmacophore in Drug Discovery

Executive Summary

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents across a spectrum of diseases. This guide provides a detailed technical analysis of a specific, highly functionalized derivative: 3-Methylquinoxaline-2-carbonitrile. We will dissect its core molecular features, which define its utility as a versatile pharmacophore. This document explores the synthetic routes to access this core, elucidates its application in targeting critical disease pathways, with a focused case study on oncology, and provides detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Introduction: The Quinoxaline Nucleus as a Versatile Pharmacophore

Quinoxaline, a bicyclic heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[3][4][5] The power of the quinoxaline nucleus lies in its ability to present a defined spatial arrangement of features that can interact with biological targets. This arrangement of essential molecular features is known as a pharmacophore.[6]

The 3-Methylquinoxaline-2-carbonitrile scaffold combines the foundational quinoxaline ring with two critical functional groups: a methyl group at the 3-position and a nitrile (carbonitrile) group at the 2-position. This specific combination creates a unique electronic and steric profile, making it an exceptionally valuable starting point for library development and lead optimization in drug discovery.

Section 1: Core Physicochemical and Pharmacophoric Features

The efficacy of the 3-Methylquinoxaline-2-carbonitrile core stems from its distinct arrangement of chemical features that facilitate interactions with protein targets.

-

Aromatic System: The fused benzene and pyrazine rings provide a rigid, planar surface ideal for π-π stacking and hydrophobic interactions within protein binding pockets.

-

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine ring and the nitrogen of the nitrile group act as key hydrogen bond acceptors, forming critical directional interactions to anchor the molecule to its target.

-

Hydrophobic Pocket Filler: The methyl group at the 3-position provides a crucial hydrophobic feature. Its presence can enhance binding affinity by occupying small hydrophobic pockets and can be modified to probe larger pockets for improved selectivity and potency.

-

Modulating Electronics: The nitrile group is a strong electron-withdrawing group. This electronic influence modulates the reactivity and binding properties of the entire quinoxaline system.

These features collectively define the 3-Methylquinoxaline-2-carbonitrile pharmacophore, providing a robust framework for designing targeted therapeutics.

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. nano-ntp.com [nano-ntp.com]

Application Notes and Protocols: A Field-Proven Guide to the Synthesis of 3-Methylquinoxaline-2-carbonitrile

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 3-Methylquinoxaline-2-carbonitrile, a valuable scaffold in medicinal chemistry. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights essential for successful execution. This synthesis is presented as a robust two-step process, commencing with the condensation of o-phenylenediamine with pyruvic acid to form the stable intermediate, 3-methylquinoxalin-2(1H)-one. This intermediate is subsequently converted to the target nitrile. This guide is designed to be a self-validating system, with detailed explanations for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, forming the core structure of numerous pharmacologically active compounds. Their diverse biological activities, including but not limited to anticancer, antiviral, and antibacterial properties, have made them a focal point in drug discovery and development. The specific target of this protocol, 3-Methylquinoxaline-2-carbonitrile, is a key building block for the elaboration of more complex molecular architectures. This guide presents a reliable and well-documented pathway for its synthesis, tailored for researchers in both academic and industrial settings.

PART 1: SYNTHETIC STRATEGY & MECHANISTIC OVERVIEW

The synthesis of 3-Methylquinoxaline-2-carbonitrile is most effectively achieved through a two-step sequence. A direct one-pot synthesis from o-phenylenediamine is not readily feasible due to the challenge of introducing the nitrile functionality directly. The chosen strategy involves:

-

Step 1: Condensation to form 3-methylquinoxalin-2(1H)-one. This initial step involves the reaction of o-phenylenediamine with pyruvic acid in an acidic medium. The reaction proceeds via a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of pyruvic acid, followed by cyclization and dehydration to yield the stable quinoxalinone ring system.

-

Step 2: Conversion of the quinoxalinone to the target nitrile. This transformation is accomplished in two stages: a. Chlorination of the 2-oxo group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline. b. Nucleophilic substitution of the chloro group with a cyanide anion to afford the final product, 3-Methylquinoxaline-2-carbonitrile.

Reaction Pathway Diagram

Caption: Proposed mechanism for the formation of 3-Methylquinoxalin-2(1H)-one.

Protocol 2: Synthesis of 3-Methylquinoxaline-2-carbonitrile

This protocol describes the conversion of the intermediate quinoxalinone to the final nitrile product.

Sub-protocol 2a: Synthesis of 2-Chloro-3-methylquinoxaline

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Methylquinoxalin-2(1H)-one | From Protocol 1 | - |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | e.g., Sigma-Aldrich |

| Round-bottom flask (100 mL) | ||

| Reflux condenser | ||

| Heating mantle | ||

| Crushed ice | ||

| Sodium hydroxide solution (2%) | ACS Grade | e.g., Fisher Scientific |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, place 3-methylquinoxalin-2(1H)-one (16.0 g, 0.1 mol).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (60 mL) to the flask.

-

Reaction: Reflux the mixture for 90 minutes.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

-

Neutralization: Neutralize the mixture by the slow addition of a 2% sodium hydroxide solution until the solution is alkaline.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude product from petroleum ether to obtain pure 2-chloro-3-methylquinoxaline.

Expected Yield and Characterization

-

Yield: Approximately 60%.[1]

-

Appearance: Crystalline solid.

-

Characterization: The disappearance of the C=O stretch in the IR spectrum is a key indicator of a successful reaction.[1]

Sub-protocol 2b: Synthesis of 3-Methylquinoxaline-2-carbonitrile

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-3-methylquinoxaline | From Sub-protocol 2a | - |

| Sodium cyanide (NaCN) | ≥98% | e.g., Sigma-Aldrich |

| Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich |

| Round-bottom flask (100 mL) | ||

| Stir bar | ||

| Heating mantle with stirrer |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar, dissolve 2-chloro-3-methylquinoxaline (e.g., 5.0 g, 28 mmol) in anhydrous dimethylformamide (DMF).

-

Cyanide Addition: Carefully add sodium cyanide (e.g., 1.5 g, 30.6 mmol) to the solution.

-

Reaction: Heat the reaction mixture with stirring at a temperature of 80-100 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Yield and Characterization

-

Yield: Moderate to good yields are expected.

-

Appearance: Solid.

-

Characterization:

-

IR: Appearance of a strong C≡N stretching band around 2220-2240 cm⁻¹.

-

¹H and ¹³C NMR: The spectra will be consistent with the structure of 3-Methylquinoxaline-2-carbonitrile.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

-

PART 3: DATA PRESENTATION & VISUALIZATION

Summary of Reaction Parameters

| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |

| 1 | o-Phenylenediamine, Pyruvic acid | 6N HCl | Reflux | 10-15 min | 70-80% |

| 2a | 3-Methylquinoxalin-2(1H)-one | POCl₃ | Reflux | 90 min | ~60% |

| 2b | 2-Chloro-3-methylquinoxaline, NaCN | DMF | 80-100 °C | Several hours | Moderate-Good |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Application and Protocol for the Microwave-Assisted Synthesis of 3-Methylquinoxaline-2-carbonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Quinoxaline Synthesis with Microwave Irradiation

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The development of efficient and sustainable synthetic methodologies for quinoxaline derivatives is therefore of significant interest to the drug discovery and development community.

Traditionally, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[2][3]

This application note provides a detailed protocol for the synthesis of 3-Methylquinoxaline-2-carbonitrile, a valuable building block in medicinal chemistry, via a microwave-assisted condensation of o-phenylenediamine and pyruvonitrile. The causality behind experimental choices and self-validating system checks are explained to ensure technical accuracy and reproducibility.

Reaction Mechanism and Rationale

The synthesis of 3-Methylquinoxaline-2-carbonitrile proceeds through a condensation reaction between o-phenylenediamine and pyruvonitrile. The reaction is believed to occur via the following steps:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic ketone carbonyl of pyruvonitrile.

-

Intramolecular Cyclization: The second amino group then attacks the newly formed imine, leading to a cyclized intermediate.

-

Dehydration: The intermediate readily dehydrates to form the stable aromatic quinoxaline ring.

Microwave irradiation significantly accelerates this process by rapidly and uniformly heating the polar reactants and intermediates, thus overcoming the activation energy barrier for each step more efficiently than conventional heating methods.

Experimental Protocol

This protocol details a solvent-free, microwave-assisted method for the synthesis of 3-Methylquinoxaline-2-carbonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Phenylenediamine | 99% | Commercially Available |

| Pyruvonitrile | 97% | Commercially Available |

| Ethanol | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Microwave Synthesis Vials | 10 mL | Appropriate Supplier |

| Stir Bars | Appropriate Supplier |

Instrumentation

-

A dedicated microwave synthesizer capable of controlling temperature and pressure is required.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Melting point apparatus.

-

Analytical balance.

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a small stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg).

-

Addition of α-Keto Nitrile: Carefully add pyruvonitrile (1.0 mmol, 83.1 mg) to the vial.

-

Vial Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture under the following conditions:

-

Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 5 minutes

-

Power: 100 W (or as determined by the instrument to maintain the target temperature)

-

Stirring: On

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

-

Work-up and Purification:

-

Open the vial and add 5 mL of ethanol to dissolve the crude product.

-

Transfer the solution to a round-bottom flask.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 3-Methylquinoxaline-2-carbonitrile as a solid.

-

-

Drying and Yield Calculation: Dry the purified product under vacuum, determine the melting point, and calculate the percentage yield.

Safety Precautions

-

o-Phenylenediamine and pyruvonitrile are toxic and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Microwave synthesis should be performed with caution, following the manufacturer's guidelines for the instrument. Ensure the vial is properly sealed to prevent pressure buildup.

Self-Validating System: Characterization and Purity Assessment

To ensure the successful synthesis of the target compound, a thorough characterization of the final product is essential. The following are the expected analytical data for 3-Methylquinoxaline-2-carbonitrile.

| Technique | Expected Data |

| Appearance | Yellow to brown solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.2 ppm; a singlet for the methyl group (3H) around 2.8 ppm. |

| ¹³C NMR | Aromatic carbons, a quaternary carbon for the nitrile group (~115 ppm), a carbon for the methyl group (~20 ppm), and carbons of the quinoxaline core. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 3-Methylquinoxaline-2-carbonitrile (C₁₀H₇N₃, MW: 169.18 g/mol ). |

Expertise and Experience: Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure the starting materials are pure and dry. The reaction time or temperature in the microwave can be incrementally increased. A small amount of a mild acid catalyst, such as a few drops of acetic acid, can be added to the reaction mixture to facilitate the condensation.

-

Incomplete Reaction: If starting materials are still present after the reaction (as determined by TLC or crude NMR), the hold time in the microwave can be extended in 1-2 minute increments.

-

Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed.

-

Solvent Choice: While this protocol is designed to be solvent-free, in some cases, a high-boiling polar solvent like DMF or DMSO can be used in small quantities to improve heat transfer and dissolve the reactants, potentially leading to a cleaner reaction.

Visualizing the Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 3-Methylquinoxaline-2-carbonitrile.

Caption: Workflow for Microwave-Assisted Synthesis.

References

-

Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

-

LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

-

Cui, Z., et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 17(8), 9569-9584. [Link]

-

Sharma, U., & Bora, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

Gawande, M. B., et al. (2016). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. RSC Advances, 6(10), 8494-8512. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Note: 3-Methylquinoxaline-2-carbonitrile (MQC) as a High-Efficiency Corrosion Inhibitor for Mild Steel

Executive Summary

This technical guide details the application of 3-Methylquinoxaline-2-carbonitrile (MQC) as a corrosion inhibitor for mild steel in aggressive acidic environments (1.0 M HCl). Quinoxaline derivatives are pharmacophores often repurposed for industrial applications due to their high electron density. MQC distinguishes itself via a dual-anchoring mechanism: the planar quinoxaline heterocycle and the electron-withdrawing nitrile (-CN) substituent, which facilitates superior adsorption onto iron surfaces compared to non-functionalized quinoxalines.

Key Performance Metrics:

-

Inhibition Efficiency (IE%): >93% at 10⁻³ M concentration.[1]

-

Thermodynamic Behavior: Spontaneous adsorption (

kJ/mol), following the Langmuir Adsorption Isotherm . -

Classification: Mixed-type inhibitor (suppresses both anodic dissolution and cathodic hydrogen evolution).

Chemical Basis & Mechanism

The efficacy of MQC relies on the interaction between the organic molecule and the vacant

Molecular Structure

-

Core: Quinoxaline ring (Benzene fused to a Pyrazine ring).

-

Active Centers: Two heterocyclic Nitrogen atoms (

), the -

Electronic Effect: The methyl group (+I effect) donates electron density to the ring, while the nitrile group provides a secondary adsorption site, enhancing the "flat" orientation of the molecule on the metal surface.

Adsorption Mechanism Diagram

The following diagram illustrates the theoretical adsorption pathway of MQC onto the Mild Steel surface.

Figure 1: Mechanistic pathway of MQC adsorption onto mild steel, highlighting the dual nature of physisorption and chemisorption.

Materials & Preparation

Mild Steel Coupons[2][3]

-

Composition (wt%): C: 0.16–0.18%, Mn: 0.70–0.90%, P: 0.04%, S: 0.04%, Si: 0.10%, Balance: Fe.

-

Pre-treatment:

-

Abrade with SiC emery papers (grades 400, 600, 800, 1000, 1200).

-

Wash with bidistilled water.

-

Degrease with acetone (sonication recommended for 2 mins).

-